磷酸单癸酯二铵盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphoric acid, monodecyl ester, diammonium salt is a white to slightly yellow solid . It is a type of phosphate ester, which is formed by the reaction of phosphoric acid with an alcohol . These esters are present in every plant and animal cell and are especially important in biochemistry .

Synthesis Analysis

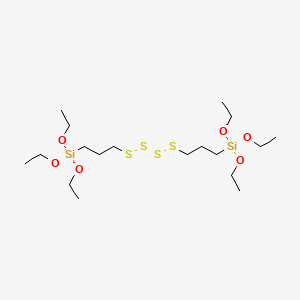

The synthesis of phosphate esters, such as Phosphoric acid, monodecyl ester, diammonium salt, involves the reaction of inorganic acids like phosphoric acid (H3PO4) with alcohols . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol .Molecular Structure Analysis

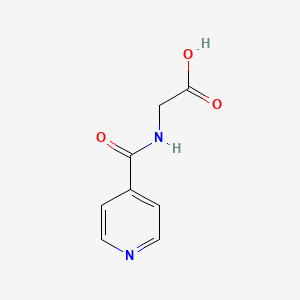

The molecular formula of Phosphoric acid, monodecyl ester, diammonium salt is C10H29N2O4P. The molecular weight is 272.32 g/mol.Chemical Reactions Analysis

Phosphate esters are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods . Hydrolysis of ATP releases energy as it is needed for biochemical processes .Physical and Chemical Properties Analysis

Phosphoric acid, monodecyl ester, diammonium salt is slightly soluble in water and soluble in ethanol . It is stable under normal conditions but can easily hydrolyze under strong acid conditions .科学研究应用

与羟基磷灰石的相互作用

与所讨论的化学物质密切相关的磷酸酯已用作粘合剂牙科中复合材料与牙釉质粘合的自蚀性底漆。它们与羟基磷灰石(牙釉质和骨骼的主要成分)相互作用,形成复合物,表明其具有脱钙和粘附能力。此特性对于在修复材料和牙齿物质之间实现牢固粘合至关重要 (Fu 等人,2005 年)。

化学合成中的催化性能

与所讨论的磷酸酯密切相关的磷酸已被用作酰化反应中的催化剂,这在有机合成中至关重要。该研究提供了对催化机理的见解,提出原位生成的二酰化混合酸酐充当有效的催化酰基转移剂。该应用对于安全、简单且廉价地合成酯至关重要,突出了磷酸衍生物在促进有机化学中重要反应中的作用 (Hayashi 等人,2021 年)。

肥料生产和纯度提高

磷酸(指定化学物质的同类物)是磷酸二铵(DAP)生产中的关键成分,DAP 是一种广泛使用的肥料。研究详细介绍了从磷矿页岩中提取磷酸以生产 DAP,强调去除杂质以及实现纯净形式的 DAP 对特定工业应用(如制药和化妆品)的重要性。纯化过程涉及重结晶,通过去除各种阴离子和阳离子杂质,显着提高了 DAP 的价值 (Gargouri 等人,2011 年;Zhantasov 等人,2022 年)。

有机化学中的脱保护剂

与酯变体密切相关的磷酸水溶液是用于有机合成中脱保护的温和但有效的试剂。它特别用于在温和条件下脱保护叔丁基氨基甲酸酯、酯和醚,同时保持底物的立体化学完整性。该应用在有机合成中至关重要,为合成复杂分子提供了一种便捷且高产的工艺 (Li 等人,2006 年)。

催化活性和化学键合

磷酸衍生物已被合成并研究其催化活性,特别是在缩合反应中,突出了它们作为多功能催化剂的潜力。这一研究领域对于开发能够促进各种化学转化的新型催化剂至关重要,从而为化学制造的进步做出贡献 (Murai 等人,2011 年)。

作用机制

Target of Action

Phosphoric acid, monodecyl ester, diammonium salt is a type of phosphate ester . Phosphate esters are important in biochemistry and are present in every plant and animal cell . They are biochemical intermediates in the transformation of food into usable energy .

Mode of Action

A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . The esters of phosphoric acid are especially important in biochemistry .

Biochemical Pathways

Phosphate esters play a crucial role in various biochemical pathways. They are intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods. Hydrolysis of ATP releases energy as it is needed for biochemical processes, for instance, for muscle contraction .

Pharmacokinetics

It is known that phosphate esters are present in every plant and animal cell , suggesting that they are well-absorbed and distributed throughout the body.

Result of Action

The primary result of the action of phosphate esters is the release of energy stored in the bonds between phosphate units in ATP. This energy is used for various biochemical processes, including muscle contraction .

Action Environment

The action of phosphate esters is influenced by various environmental factors. For instance, the hydrolysis of ATP to release energy is a process that is influenced by the presence of water and specific enzymes . Additionally, the formation of phosphate esters from phosphoric acid and alcohols is a reaction that can be influenced by factors such as temperature, pH, and the presence of catalysts .

安全和危害

This compound can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Phosphoric acid, monodecyl ester, diammonium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form esters with phosphoric acid, which are crucial intermediates in the transformation of food into usable energy . These interactions often involve the formation of high-energy bonds, such as phosphoanhydride bonds in adenosine triphosphate (ATP), which store energy from metabolism .

Cellular Effects

Phosphoric acid, monodecyl ester, diammonium salt influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form esters with phosphoric acid makes it an essential structural constituent of phospholipids and nucleic acids, impacting cell membrane integrity and genetic material stability .

Molecular Mechanism

At the molecular level, phosphoric acid, monodecyl ester, diammonium salt exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with phosphoric acid results in the formation of high-energy bonds, which are crucial for energy storage and release during biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphoric acid, monodecyl ester, diammonium salt can change over time. The compound is relatively stable but can degrade under strong acidic conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of phosphoric acid, monodecyl ester, diammonium salt vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

Phosphoric acid, monodecyl ester, diammonium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming esters with phosphoric acid makes it a key player in energy metabolism and biochemical transformations .

Transport and Distribution

Within cells and tissues, phosphoric acid, monodecyl ester, diammonium salt is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the necessary cellular compartments to exert its effects .

Subcellular Localization

Phosphoric acid, monodecyl ester, diammonium salt is localized in specific subcellular compartments, where it performs its functions. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function within the cell .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phosphoric acid, monodecyl ester, diammonium salt involves the reaction of decyl alcohol with phosphorus pentoxide to form decyl phosphoric acid. This intermediate is then reacted with ammonium hydroxide to form the final product.", "Starting Materials": [ "Decyl alcohol", "Phosphorus pentoxide", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Decyl alcohol is reacted with phosphorus pentoxide to form decyl phosphoric acid.", "Step 2: Decyl phosphoric acid is then reacted with ammonium hydroxide to form Phosphoric acid, monodecyl ester, diammonium salt." ] } | |

CAS 编号 |

65138-74-1 |

分子式 |

C10H29N2O4P |

分子量 |

272.32 g/mol |

IUPAC 名称 |

diazanium;decyl phosphate |

InChI |

InChI=1S/C10H23O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);2*1H3 |

InChI 键 |

NSHALSWRWTYBOI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOP(=O)(O)O.N.N |

规范 SMILES |

CCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |

| 65138-74-1 | |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)

![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)